1-(3-Nitrobenzyl)piperidin-4-one
Overview
Description
1-(3-Nitrobenzyl)piperidin-4-one is a chemical compound with the molecular formula C12H14O3N2 and a molecular weight of 234.25 g/mol. The presence of the nitro group (-NO2) on the benzyl ring makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-nitrobenzyl chloride with piperidin-4-one under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrobenzyl)piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group results in the formation of 1-(3-aminobenzyl)piperidin-4-one.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrobenzyl)piperidin-4-one has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(3-Nitrobenzyl)piperidin-4-one is structurally similar to other piperidin-4-one derivatives, such as 1-(4-fluorobenzyl)piperidin-4-one and 1-(3-chlorobenzyl)piperidin-4-one. These compounds share the piperidin-4-one core but differ in the substituents on the benzyl ring. The presence of the nitro group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.
Comparison with Similar Compounds
1-(4-fluorobenzyl)piperidin-4-one
1-(3-chlorobenzyl)piperidin-4-one
1-(3,4-dichlorobenzyl)piperidin-4-one
1-(2-nitrobenzyl)piperidin-4-one
1-(4-bromobenzyl)piperidin-4-one
1-(4-methylbenzyl)piperidin-4-one
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZRNROEKCMBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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